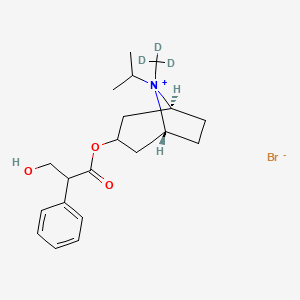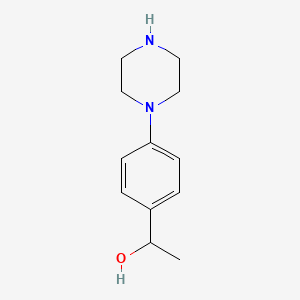
2,4'-Isomersodium picosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4’-Isomersodium picosulfate is a chemical compound with the molecular formula C18H13NNa2O8S2. It is a derivative of picosulfuric acid and is commonly used as a stimulant laxative. This compound is known for its effectiveness in treating constipation and preparing the large bowel before colonoscopy or surgery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,4’-isomersodium picosulfate typically involves the use of bisacodyl as the starting material. The synthetic route includes a hydrolysis reaction followed by a sulphating reaction. The process is characterized by its simplicity and suitability for industrial production .
Industrial Production Methods: The industrial production of 2,4’-isomersodium picosulfate involves the following steps:
Hydrolysis Reaction: Bisacodyl is hydrolyzed to form the intermediate compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,4’-Isomersodium picosulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,4’-Isomersodium picosulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and interactions.
Medicine: Primarily used as a laxative for treating constipation and preparing the bowel for medical procedures.
Industry: Employed in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 2,4’-isomersodium picosulfate involves its hydrolysis by colonic bacterial enzymes to form the active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane. This active compound stimulates colonic peristalsis by acting directly on the colonic mucosa, thereby increasing the secretion of water and electrolytes into the intestinal lumen .
Comparación Con Compuestos Similares
Bisacodyl: Another stimulant laxative that is metabolized to the same active compound as 2,4’-isomersodium picosulfate.
Sodium picosulfate: A closely related compound with similar laxative properties.
Uniqueness: 2,4’-Isomersodium picosulfate is unique due to its specific isomeric structure, which may influence its pharmacokinetic properties and effectiveness as a laxative. Its preparation method and high purity standards also set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C18H13NNa2O8S2 |
|---|---|
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
disodium;[2-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-14-10-8-13(9-11-14)18(16-6-3-4-12-19-16)15-5-1-2-7-17(15)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
Clave InChI |
BCLUBMNWNDZSHE-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=CC=N3)OS(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


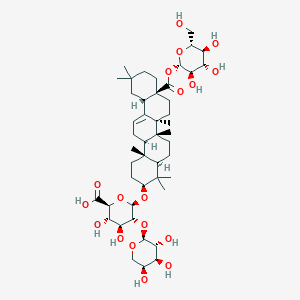
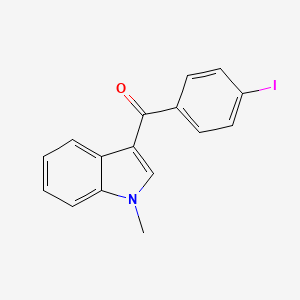
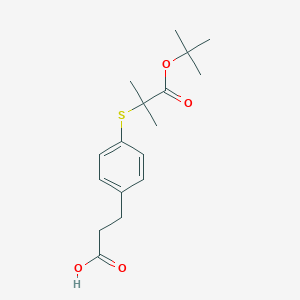
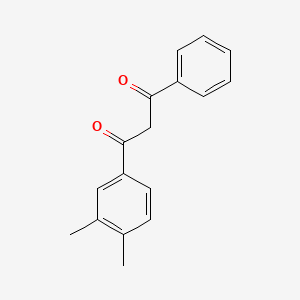
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)

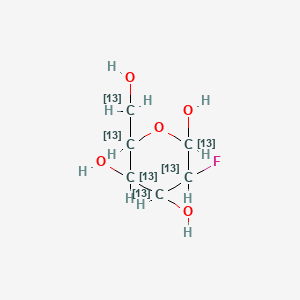
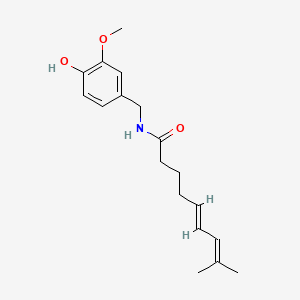
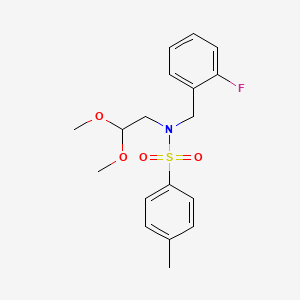
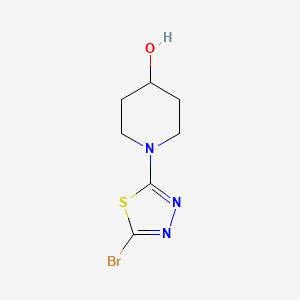
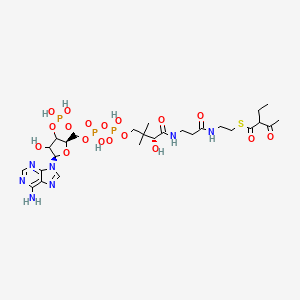
![3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B13848375.png)
